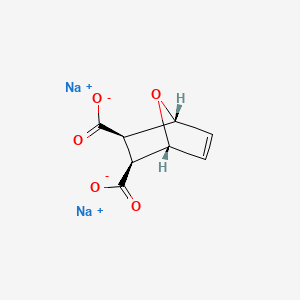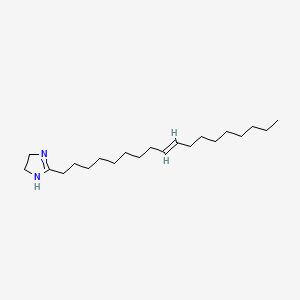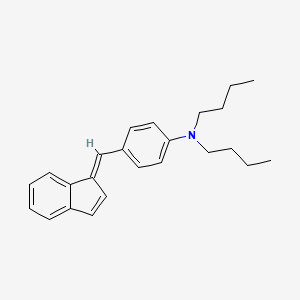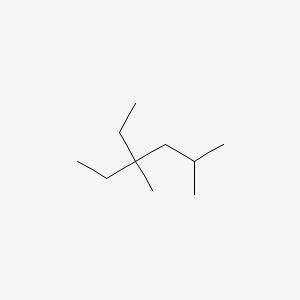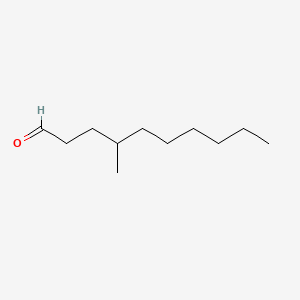
4-Methyldecan-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyldecan-1-al, also known as 4-methyldecanal, is an organic compound with the molecular formula C11H22O. It is a type of aldehyde, characterized by the presence of a formyl group (-CHO) attached to a decane chain with a methyl group at the fourth position. This compound is used in various applications, including as an intermediate in organic synthesis and in the fragrance industry due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyldecan-1-al can be synthesized through several methods. One common approach involves the oxidation of 4-methyldecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of 4-methyloctene. This process involves the addition of a formyl group to the double bond of 4-methyloctene using a catalyst such as rhodium or cobalt complexes under high pressure and temperature. The resulting aldehyde is then purified through distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methyldecan-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyldecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: It can be reduced to 4-methyldecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: It can participate in aldol condensation reactions with other aldehydes or ketones in the presence of a base to form β-hydroxy aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Condensation: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Major Products Formed
Oxidation: 4-Methyldecanoic acid.
Reduction: 4-Methyldecanol.
Condensation: β-Hydroxy aldehydes or ketones.
Scientific Research Applications
4-Methyldecan-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to the olfactory system due to its distinct odor.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry to create perfumes and scented products.
Mechanism of Action
The mechanism of action of 4-Methyldecan-1-al involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, aldehydes can form Schiff bases with amino groups in proteins, leading to various biological effects. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Decanal: An aldehyde with a similar structure but without the methyl group at the fourth position.
4-Methylnonanal: An aldehyde with a shorter carbon chain.
4-Methyldodecanal: An aldehyde with a longer carbon chain.
Uniqueness
4-Methyldecan-1-al is unique due to the presence of the methyl group at the fourth position, which influences its chemical reactivity and physical properties. This structural feature can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other aldehydes with similar carbon chain lengths.
Properties
CAS No. |
80699-63-4 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methyldecanal |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-8-11(2)9-7-10-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
UASJZAYRKLUVLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


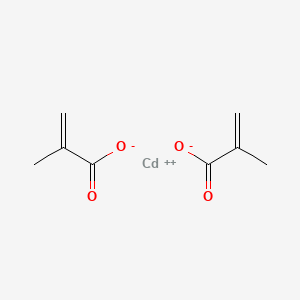
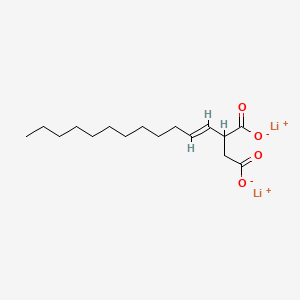
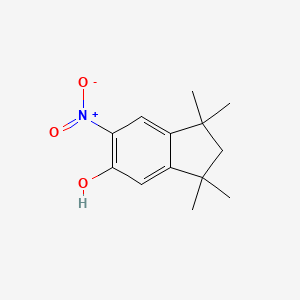

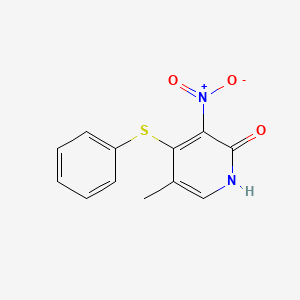

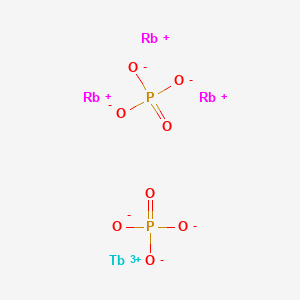
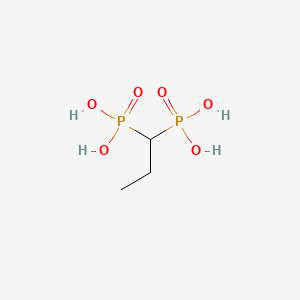
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
